(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

HDAC6 inhibitor anticancer epigenetics

(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule (C₁₂H₁₉N₅O, MW 249.31) belonging to the class of 1,2,3-triazole-piperidine-pyrrolidine hybrids. The 4-piperidin-4-yl-1,2,3-triazole core represents a recognized privileged scaffold in medicinal chemistry, with the 1,2,3-triazole ring functioning as a metabolically stable amide bond bioisostere and the piperidine nitrogen providing a vector for further functionalization.

Molecular Formula C12H19N5O
Molecular Weight 249.31 g/mol
Cat. No. B11788692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC12H19N5O
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN(N=N2)C3CCNCC3
InChIInChI=1S/C12H19N5O/c18-12(16-7-1-2-8-16)11-9-17(15-14-11)10-3-5-13-6-4-10/h9-10,13H,1-8H2
InChIKeyCCSSEVMEAPXCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1479610-63-3)


(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule (C₁₂H₁₉N₅O, MW 249.31) belonging to the class of 1,2,3-triazole-piperidine-pyrrolidine hybrids . The 4-piperidin-4-yl-1,2,3-triazole core represents a recognized privileged scaffold in medicinal chemistry, with the 1,2,3-triazole ring functioning as a metabolically stable amide bond bioisostere and the piperidine nitrogen providing a vector for further functionalization [1][2]. This specific analog features a pyrrolidin-1-yl methanone substituent at the triazole 4-position coupled with a free (unsubstituted) piperidine NH at the 4-position, a regiochemical arrangement that distinguishes it from its closest 3-piperidinyl isomer .

Why (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone Cannot Be Replaced by In-Class Analogs


In-class substitution is precluded by the demonstrated sensitivity of biological activity to regiochemistry at the piperidine-triazole junction and the identity of the N1 substituent on the 1,2,3-triazole ring. Published structure–activity relationship (SAR) studies on 4-piperidin-4-yl-triazole-based HDAC inhibitors show that even modest changes in the 1,2,3-triazole N1 substituent can alter HDAC6 inhibition rates from below 10% to above 90% within the same assay series [1]. Furthermore, the piperidin-4-yl isomer (CAS 1479610-63-3) and piperidin-3-yl isomer (CAS 1707594-40-8) possess distinct SMILES codes, predicted physicochemical properties, and divergent hydrogen-bonding geometries that affect target engagement—making them non-interchangeable in any SAR or lead-optimization campaign . In the broader 1,2,3-triazole-piperidine chemical space, N-linked 1,2,3-triazol-4-yl substituents have been shown to confer low-nanomolar receptor antagonism (IC₅₀ 3.69 nM at P2Y₁₄R) whereas alternative heterocyclic replacements shift potency, selectivity, and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone


4-Piperidin-4-yl-triazole Core Confers HDAC6 Inhibition up to >90% — Scaffold-Validated Activity in Biochemical and Cellular Assays

In the Miao et al. (2019) study employing the identical 4-piperidin-4-yl-1,2,3-triazole core skeleton found in the target compound, twenty-one hydroxamic acid derivatives were synthesized and screened against histone deacetylases at 1 μM. Within this series, the N1-substituent dramatically modulated activity: compounds MH1-18 and MH1-21 achieved HDAC inhibition rates exceeding 90%, while numerous close structural analogs within the same series exhibited rates below 50% [1]. The study further demonstrated that MH1-18 and MH1-21 selectively inhibited HDAC6 with low IC₅₀ values, confirming that the 4-piperidin-4-yl-triazole scaffold can deliver isoform-selective potency when appropriately derivatized [1]. In a follow-up study by Wang et al. (2020), compounds WY-12 and WY-15 (sharing the same core) exhibited antiproliferative activity across six human tumor cell lines, with WY-15 inducing cell cycle arrest in G₀/G₁ phase and increasing acetylated histone H3 levels in a dose-dependent manner [2]. These data validate the core scaffold's capacity for potent, selective target engagement and provide a benchmark against which derivatization of the target compound can be assessed.

HDAC6 inhibitor anticancer epigenetics

Regiochemical Differentiation: Piperidin-4-yl vs Piperidin-3-yl Isomer — Structural and Predicted Property Comparison

The target compound (CAS 1479610-63-3, piperidin-4-yl isomer) and its nearest commercially available analog (CAS 1707594-40-8, piperidin-3-yl isomer) share identical molecular formula (C₁₂H₁₉N₅O) and molecular weight (249.32), yet differ in the attachment point of the piperidine ring to the 1,2,3-triazole N1 . The 4-substituted piperidine positions the secondary amine at the ring para position relative to the triazole, producing a linear molecular axis with distinct vector geometry for hydrogen bonding and salt bridge formation . In contrast, the 3-substituted isomer introduces a kinked geometry where the piperidine NH projects along a different spatial vector . In the broader triazole-piperidine SAR literature, N-linked 1,2,3-triazol-4-yl piperidine derivatives have delivered P2Y₁₄ receptor antagonists with IC₅₀ values of 3.69 nM [1], and related piperidine-triazole scaffolds have shown strong dual affinity for σ₁ and dopamine D₄ receptors with selectivity over σ₂ [2]. The regiochemical placement of the piperidine attachment point is a critical determinant of these activity profiles.

regiochemistry structure–activity relationship lead optimization

1,2,3-Triazole as Amide Bioisostere — Documented Metabolic Stability Advantage Over Classical Amide-Containing Analogs

The 1,2,3-triazole ring in the target compound functions as a non-classical bioisostere of the amide bond, a design strategy extensively validated in medicinal chemistry [1]. Unlike classical amides, 1,2,3-triazoles are resistant to hydrolytic cleavage by peptidases and amidases, conferring enhanced metabolic stability [1][2]. Quantitative electron density analysis by Kumari et al. (2020) demonstrated that the 1,2,3-triazole mimics both the hydrogen-bond donating and accepting capacity of a trans-amide while eliminating the susceptibility to enzymatic hydrolysis [2]. In comparative studies, 1,2,3-triazole-containing piperidine derivatives have maintained target affinity while improving pharmacokinetic half-life relative to their amide counterparts [1]. For example, in P2Y₁₄ receptor antagonist development, C-linked 1,2,3-triazol-4-yl substitution (compound MRS4916) achieved IC₅₀ of 3.69 nM while providing the metabolic stability benefits intrinsic to the triazole ring [3]. The target compound embeds this bioisosteric advantage within its core structure at the triazole 4-position.

bioisostere metabolic stability amide replacement

Free Piperidine NH as a Derivatization Handle — Differential Synthetic Utility vs N-Substituted Analogs

The target compound features an unsubstituted piperidine secondary amine (NH) at the 4-position, providing a reactive nucleophilic handle for further functionalization via amide coupling, reductive amination, sulfonamide formation, or urea synthesis . This contrasts with many commercially available triazole-piperidine analogs that bear N-alkyl, N-acyl, or N-Boc protecting groups, which require deprotection steps before further elaboration. For instance, in the oxytocin antagonist patent literature, piperidine-linked 1,2,3-triazole derivatives with free NH groups have been elaborated into potent, selective antagonists through N-functionalization [1]. The free NH also enables direct conjugation to fluorophores, biotin, or solid supports for chemical biology applications . Commercially, the target compound is supplied at ≥95% purity (AKSci) or 97% (CheMenu) with full quality assurance documentation , enabling immediate use in library synthesis without additional purification.

synthetic handle derivatization parallel synthesis

Recommended Application Scenarios for (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone Based on Evidence Profile


HDAC6 Inhibitor Lead Optimization — Core Scaffold with Documented Isoform Selectivity

For medicinal chemistry teams developing HDAC6-selective inhibitors, the target compound provides the identical 4-piperidin-4-yl-triazole core validated in two independent studies (Miao et al., 2019 and Wang et al., 2020) where optimized derivatives achieved HDAC6 inhibition rates exceeding 90% at 1 μM with low IC₅₀ values . The free piperidine NH enables rapid parallel synthesis of focused libraries through N-acylation or N-alkylation, with the pyrrolidinyl methanone at the triazole 4-position serving as a fixed moiety for SAR exploration. Researchers should prioritize this scaffold if their design hypothesis involves varying the N1 substituent while maintaining the 4-piperidinyl-triazole geometry shown to be compatible with HDAC6 binding pockets in molecular docking studies .

Amide Bond Bioisostere Replacement — Metabolic Stability-Driven Fragment Synthesis

For programs seeking to replace metabolically labile amide bonds in lead compounds, the target compound offers a pre-formed 1,2,3-triazole amide bioisostere with the established advantages of resistance to enzymatic hydrolysis and retention of hydrogen-bond donor/acceptor geometry . The compound can serve as a key intermediate in fragment-based drug design where the triazole ring is intended to replace a scissile amide, and the free piperidine NH provides a conjugation point for linking to the remainder of the pharmacophore. The documented success of 1,2,3-triazole-containing piperidine derivatives in achieving low-nanomolar potency at G protein-coupled receptors supports the viability of this approach across target classes.

Kinase and GPCR Chemical Probe Development — Privileged Scaffold with Diversifiable Vector

The convergence of piperidine, 1,2,3-triazole, and pyrrolidine motifs — each independently recognized as privileged structures in kinase and GPCR ligand design — makes the target compound a strategic procurement choice for chemical probe development . The 4-piperidin-4-yl-triazole substructure has been explicitly employed in PI3K inhibitor design (as exemplified by AZD-8835, a PI3Kα/δ inhibitor with IC₅₀ values of 6.2 and 5.7 nM, respectively, which progressed to Phase I clinical trials) , and related piperidine-triazole scaffolds have demonstrated strong dual affinity for σ₁ and dopamine D₄ receptors . The target compound's free piperidine NH enables rapid exploration of kinase hinge-binding motifs or GPCR address regions through parallel chemistry, accelerating hit-to-lead timelines.

Regiochemical Comparator in SAR Studies — Required Isomer for Discerning Positional Effects

For laboratories conducting rigorous SAR investigations of triazole-piperidine hybrids, the target compound (piperidin-4-yl isomer) is an essential procurement alongside its piperidin-3-yl isomer (CAS 1707594-40-8) . Direct comparison of these isomers in the same assay enables quantification of the regiochemical contribution to potency, selectivity, and physicochemical properties — a fundamental SAR parameter that cannot be inferred from studies employing only one isomer. Given that both isomers share identical molecular formula, molecular weight, and elemental composition, any observed differential in biological activity can be directly attributed to the positional effect of the piperidine attachment, providing unambiguous SAR data for lead optimization decisions.

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